molecular formula C13H18N2O2 B1344570 1-Benzyl-4-hydroxypiperidine-4-carboxamide CAS No. 27771-25-1

1-Benzyl-4-hydroxypiperidine-4-carboxamide

Cat. No. B1344570
CAS RN: 27771-25-1
M. Wt: 234.29 g/mol
InChI Key: YZVZPVSOBJCEJS-UHFFFAOYSA-N
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Description

“1-Benzyl-4-hydroxypiperidine-4-carboxamide” is a chemical compound with the CAS Number: 27771-25-1. It has a molecular weight of 234.3 . The compound is also known by its IUPAC name, 1-benzyl-4-hydroxy-4-piperidinecarboxamide .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, piperidones, which include this compound, are known to serve as precursors to the piperidine ring, a common structure in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2O2 . The InChI code for the compound is 1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) .


Physical And Chemical Properties Analysis

The compound has a melting point of 178-180 degrees Celsius .

Scientific Research Applications

Antiviral Activity

  • A study by Boros et al. (2009) discussed the synthesis and antiviral activity of HIV integrase inhibitors, including compounds related to 1-Benzyl-4-hydroxypiperidine-4-carboxamide, demonstrating their potent antiviral activity in cellular assays (Boros et al., 2009).

Neurological Applications

  • Research by Borza et al. (2007) identified a compound derived from this compound as a potent NR2B subunit-selective antagonist of the NMDA receptor, with potential applications in neurological conditions (Borza et al., 2007).

Antitumor Activity

  • A study by Dzierzbicka and Kołodziejczyk (2003) synthesized derivatives of 4-carboxamide-acridine/9-acridone as potential anticancer agents, showing high in vitro cytotoxic activity against human cell lines, including prostate cancer and AIDS-related lymphoma (Dzierzbicka & Kołodziejczyk, 2003).

Antihypertensive Activity

  • Takai et al. (1985) reported the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives and evaluated their antihypertensive activity, indicating potential use in cardiovascular diseases (Takai et al., 1985).

Safety and Hazards

The compound is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While specific future directions for “1-Benzyl-4-hydroxypiperidine-4-carboxamide” were not found in the search results, piperidones, including this compound, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . This suggests that they could have potential applications in the development of new drugs and therapies.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-hydroxypiperidine-4-carboxamide is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an antagonist at the muscarinic acetylcholine receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by acetylcholine, thereby inhibiting the downstream effects of receptor activation.

Biochemical Pathways

The antagonistic action of this compound on the muscarinic acetylcholine receptor affects several biochemical pathways. These include pathways involved in cardiac function, smooth muscle contraction, and glandular secretion. By blocking the receptor, the compound can modulate these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its antagonistic activity at the muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological functions mediated by the receptor, such as heart rate, smooth muscle contraction, and glandular secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the muscarinic acetylcholine receptor. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and bioavailability .

properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVZPVSOBJCEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628011
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27771-25-1
Record name 1-Benzyl-4-hydroxypiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixed solution of 18 ml conc. sulfuric acid and 1.8 ml water was cooled to 0° C., and 5 g of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile hydrochloride was added thereto little by little. A mixed solution of 25 ml conc. sulfuric acid and 2.5 ml water was added thereto, and stirred at room temperature for 2 hr. It was left overnight in a freezer. The reaction solution was poured onto ice, and 47 g of sodium hydroxide was added thereto little by little. It was extracted 3 times with a mixed solvent of tetrahydrofuran and ethyl acetate (1:1). The extract was washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated and subjected to silica gel column chromatography to give 3.19 g of 1-benzyl-4-hydroxy-4-piperidine carboxamide.
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
47 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Benzyl-4-hydroxy-piperidine-4-carbonitrile (5 g, 23.12 mmol) is dissolved in a mixture of H2SO4 (18 mL) and H2O (2 mL) at 0° C. The mixture is warmed to room temperature for 14 hours, transferred into cold 2 N NaOH and adjusted to pH>8. The solid is filtered and washed with H2O, and dried over sodium sulfate to give the crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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